N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3,4,5-trimethoxybenzamide is a novel compound that has attracted attention in the scientific community due to its potential applications in research. This compound has been synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively.
Wirkmechanismus
The mechanism of action of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3,4,5-trimethoxybenzamide is not fully understood. However, it is believed to interact with specific receptors and enzymes in the body, leading to the observed effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. The compound has also been found to have an effect on specific receptors and enzymes in the body, leading to changes in cellular signaling and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3,4,5-trimethoxybenzamide has several advantages for use in lab experiments. It is a novel compound that has not been extensively studied, making it an interesting target for research. The compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also limitations to its use in lab experiments. The compound may have limited solubility in certain solvents, which can affect its bioavailability and efficacy. Additionally, the mechanism of action of the compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3,4,5-trimethoxybenzamide. One potential area of study is the development of new drugs and therapies based on the compound's observed effects. Another direction is the investigation of the compound's interaction with specific receptors and enzymes in the body, which can provide insights into its mechanism of action. Additionally, the compound can be studied for its potential use in the treatment of various diseases and conditions.
Synthesemethoden
The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3,4,5-trimethoxybenzamide has been reported in the literature. The compound is synthesized through a multi-step process involving the reaction of various reagents and solvents. The final product is obtained through purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3,4,5-trimethoxybenzamide has been found to have potential applications in scientific research. The compound has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. It has also been used in the development of new drugs and therapies.
Eigenschaften
Molekularformel |
C21H21N5O4S |
---|---|
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
N-[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C21H21N5O4S/c1-5-17-23-24-21-26(17)25-20(31-21)12-6-8-14(9-7-12)22-19(27)13-10-15(28-2)18(30-4)16(11-13)29-3/h6-11H,5H2,1-4H3,(H,22,27) |
InChI-Schlüssel |
GPBBYHZWMYMKGO-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Kanonische SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.